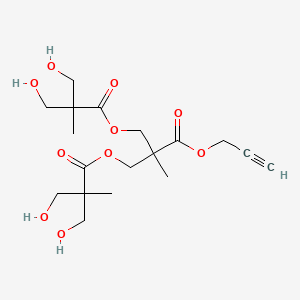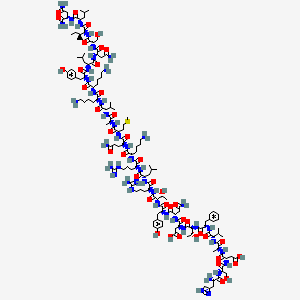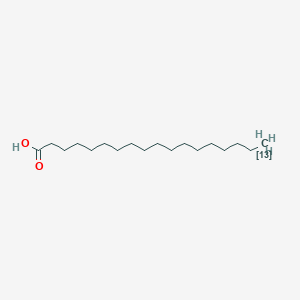
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Bis(3-hidroxi-2-(hidroximetil)-2-metilpropanoato) de 2-metil-2-((prop-2-in-1-iloxi)carbonil)propano-1,3-diilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la industria. Este compuesto presenta múltiples grupos funcionales, incluidos los grupos hidroxilo, éster y alquino, que contribuyen a su reactividad y versatilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(3-hidroxi-2-(hidroximetil)-2-metilpropanoato) de 2-metil-2-((prop-2-in-1-iloxi)carbonil)propano-1,3-diilo normalmente implica reacciones orgánicas de varios pasos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los grupos hidroxilo del compuesto pueden sufrir oxidación para formar compuestos carbonílicos.
Reducción: Los grupos éster se pueden reducir a alcoholes en condiciones apropiadas.
Sustitución: El grupo alquino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes primarios o secundarios.
Sustitución: Formación de derivados de alquinos sustituidos.
Aplicaciones Científicas De Investigación
El Bis(3-hidroxi-2-(hidroximetil)-2-metilpropanoato) de 2-metil-2-((prop-2-in-1-iloxi)carbonil)propano-1,3-diilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a sus múltiples grupos funcionales.
Industria: Se utiliza en la producción de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de este compuesto depende de su aplicación específica. En la administración de fármacos, por ejemplo, los grupos éster pueden sufrir hidrólisis para liberar ingredientes farmacéuticos activos. El grupo alquino puede participar en reacciones de química click, facilitando la conjugación del compuesto a varias biomoléculas. Los grupos hidroxilo pueden formar enlaces de hidrógeno, influyendo en la interacción del compuesto con los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Hidroxi-2-metilpropiofenona
- 2-Hidroxi-2-metil-1-fenil-1-propanona
- 2-Hidroxi-2-metil-1-fenilpropan-1-ona
Singularidad
El Bis(3-hidroxi-2-(hidroximetil)-2-metilpropanoato) de 2-metil-2-((prop-2-in-1-iloxi)carbonil)propano-1,3-diilo es único debido a su combinación de múltiples grupos funcionales, que proporcionan una amplia gama de reactividad y posibles aplicaciones. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C18H28O10 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C18H28O10/c1-5-6-26-15(25)18(4,11-27-13(23)16(2,7-19)8-20)12-28-14(24)17(3,9-21)10-22/h1,19-22H,6-12H2,2-4H3 |
Clave InChI |
OENNSQAEPFFGAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)





![Benzobicyclon [ISO]](/img/structure/B12058859.png)

